molecular formula C22H22FN3O2 B15154535 N-(2,5-dimethylphenyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide

N-(2,5-dimethylphenyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide

Cat. No.: B15154535
M. Wt: 379.4 g/mol
InChI Key: BJWNXLDGWIOJNG-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by its unique structure, which includes a pyrimidinone ring, a fluorophenyl group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Pyrimidinone Ring: This can be achieved through the condensation of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step might involve a nucleophilic aromatic substitution reaction.

    Attachment of the Dimethylphenyl Group: This can be done through a Friedel-Crafts acylation reaction.

    Final Assembly: The final step would involve coupling the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH, NH₃) can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity can be studied to understand its effects on various biological systems.

    Medicine: It may have potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as anti-inflammatory or anticancer properties.

    Industry: It can be used in the development of new materials or as a precursor in industrial chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]acetamide would depend on its specific biological or chemical activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethylphenyl)-2-[4-ethyl-2-(4-chlorophenyl)-6-oxopyrimidin-1-yl]acetamide: Similar structure but with a chlorine atom instead of a fluorine atom.

    N-(2,5-dimethylphenyl)-2-[4-ethyl-2-(4-bromophenyl)-6-oxopyrimidin-1-yl]acetamide: Similar structure but with a bromine atom instead of a fluorine atom.

Uniqueness

The presence of the fluorophenyl group in N-(2,5-dimethylphenyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]acetamide may impart unique properties such as increased lipophilicity, altered electronic distribution, and potential for specific interactions with biological targets. These differences can make it more effective or selective in certain applications compared to its analogs.

Properties

Molecular Formula

C22H22FN3O2

Molecular Weight

379.4 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]acetamide

InChI

InChI=1S/C22H22FN3O2/c1-4-18-12-21(28)26(22(24-18)16-7-9-17(23)10-8-16)13-20(27)25-19-11-14(2)5-6-15(19)3/h5-12H,4,13H2,1-3H3,(H,25,27)

InChI Key

BJWNXLDGWIOJNG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)N(C(=N1)C2=CC=C(C=C2)F)CC(=O)NC3=C(C=CC(=C3)C)C

Origin of Product

United States

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